2,6-Dibenzoylpyridine

Vue d'ensemble

Description

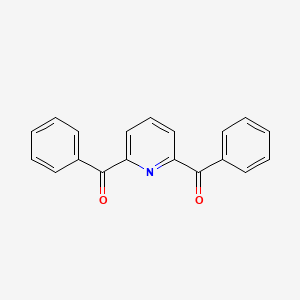

2,6-Dibenzoylpyridine is a useful research compound. Its molecular formula is C19H13NO2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,6-Dibenzoylpyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. This method allows for the efficient formation of the compound under controlled conditions, optimizing yield and purity . The compound serves as a precursor for various derivatives with enhanced biological properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, derivatives of this compound were shown to inhibit cell growth in a dose-dependent manner. In one study, the IC50 values ranged from 1.45 to 4.25 μM against multiple cancer cell lines, indicating potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| HEp-2 | 1.45 |

| NCI-H460 | 4.25 |

| LN-229 | 2.10 |

These findings suggest that this compound and its derivatives could be promising candidates for further development as anticancer agents.

The mechanism by which this compound exerts its antiproliferative effects appears to involve cell cycle arrest at the G2/M phase. This was evidenced by a significant accumulation of cells in this phase following treatment with the compound, indicating a targeted approach to disrupting cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that certain derivatives possess broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds derived from the this compound core demonstrated enhanced antibacterial effects compared to standard treatments .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Anti-tumor Efficacy : A study involving dimeric thiosemicarbazones based on the this compound framework revealed greater anti-proliferative activity than traditional iron chelators like desferrioxamine. This underscores the compound's potential as a lead structure for developing new anti-tumor agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the benzoyl groups can significantly affect biological activity. For example, substituents at specific positions on the phenyl rings have been linked to enhanced selectivity and potency against cancer cells .

- Potential in Drug Development : The diverse biological activities of this compound derivatives position them as valuable scaffolds in drug discovery pipelines aimed at treating cancer and infectious diseases .

Applications De Recherche Scientifique

Synthesis and Properties

Diiminopyridines (DIPs), including those derived from 2,6-dibenzoylpyridine, are synthesized through Schiff base condensation, reacting 2,6-diacetylpyridine or 2,6-diformylpyridine with substituted anilines . The steric and electronic properties of the resulting DIP ligands can be modified by using different anilines, allowing for fine-tuning of their coordination behavior .

Scientific Research Applications

This compound and its derivatives have found applications in several key areas of scientific research:

Coordination Chemistry: this compound is used as a ligand in coordination chemistry, forming complexes with various metals . These complexes often exhibit unique structural and electronic properties . The nitrogen centers in diiminopyridines facilitate tridentate binding to metals, forming pincer complexes . The highly conjugated ligand framework can stabilize metals in unusual oxidation states, enabling participation in redox reactions .

Catalysis: Metal complexes containing this compound derivatives are used as catalysts in various chemical reactions . Iron, cobalt, and nickel complexes of DIPs have been studied for ethylene polymerization, hydrosilylation, and hydrogenation . These catalysts, based on earth-abundant metals, offer a cost-effective alternative to traditional noble metal catalysts . The modular synthesis of DIP ligands allows for easy modification and screening to optimize catalytic activity .

Structural Studies: this compound derivatives have been used in structural studies to understand the relationship between structure and electronic properties in metal complexes . X-ray crystallography is used to characterize the structures of these complexes, providing insights into their coordination environments and bonding interactions . Computational analysis complements experimental data, helping to rationalize observed structural features and electronic behavior .

Data Table

Propriétés

IUPAC Name |

(6-benzoylpyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXPPUBHAGQUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311713 | |

| Record name | 2,6-Dibenzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-24-1 | |

| Record name | NSC244984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.